molecular formula C7H5Cl2N3 B1402773 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1196157-27-3

2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1402773
M. Wt: 202.04 g/mol
InChI Key: WXFDPWLIEMUJRE-UHFFFAOYSA-N
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Description

2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound that undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Synthesis Analysis

The synthesis of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine involves a microwave technique as a new and robust approach . This method involves the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .


Molecular Structure Analysis

The molecular formula of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is C7H5Cl2N3 . The molecular weight is 202.04 .


Chemical Reactions Analysis

2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The molecular formula of 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is C7H5Cl2N3 . The molecular weight is 202.04 .

Scientific Research Applications

Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds is highlighted as a significant area of research due to its broader synthetic applications and bioavailability. These scaffolds have wide applicability in medicinal and pharmaceutical industries, with hybrid catalysts playing a critical role in their development. Research has focused on synthetic pathways employing diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, for the development of substituted pyrano[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. The review emphasizes the use of these catalysts in synthesizing lead molecules for future research and development (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Activities of Pyrimidine Derivatives

Pyrimidine derivatives display a range of pharmacological effects, including significant anti-inflammatory properties. The review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. The anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators. This comprehensive analysis provides insights into the potent anti-inflammatory effects of pyrimidine derivatives, offering guidelines for the development of new anti-inflammatory agents (Rashid et al., 2021).

Anti-cancer Properties of Pyrimidine-Based Scaffolds

Pyrimidine-based scaffolds are extensively reported for their anticancer activity. The review focuses on the patent literature from 2009 onwards, presenting the structure, IC50 values, and mechanisms of action for various pyrimidine-based anticancer agents. The significant number of patents published highlights the current interest in researching pyrimidine derivatives as potential anticancer drugs. This compilation aims to benefit medicinal chemists in designing novel anticancer drugs (Kaur et al., 2014).

Role in Alzheimer's Disease Research

The structural activity relationship (SAR)-based medicinal perspectives of pyrimidine derivatives as potential anti-Alzheimer's agents are discussed. Pyrimidine scaffolds are explored for their synthesizing practicability and nonpoisonous nature, focusing on restraining the adverse effects of anti-Alzheimer's agents. This review emphasizes the pharmacological advancements of pyrimidine moiety as therapeutics against Alzheimer's, highlighting the need for further investigation into their neurological disorder rehabilitation potential (Das et al., 2021).

Optical Sensors and Biological Significance

Pyrimidine derivatives are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This review covers pyrimidine-based optical sensors, emphasizing their biological and medicinal applications from 2005 to 2020. The versatile applications of pyrimidine derivatives in sensing materials highlight their importance in developing new optical sensors with biological relevance (Jindal & Kaur, 2021).

Future Directions

Research involving pyrrolo[2,3-d]pyrimidine derivatives, such as 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine, is ongoing. These compounds are being studied for their potential in treating various diseases, including cancer . The future directions of this research could involve further exploration of the therapeutic potential of these compounds, as well as the development of novel synthesis methods .

properties

IUPAC Name

2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-3-2-4-5(10-3)6(8)12-7(9)11-4/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFDPWLIEMUJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744642
Record name 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

1196157-27-3
Record name 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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